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Abstract

This document provides detailed application notes and protocols for the generation and
validation of a Defrl knockout (KO) mouse model. The targeted disruption of the Defrl gene,
which encodes for beta-defensin 1, offers a valuable tool for investigating its role in
immunology, host defense, and inflammatory diseases. The following sections detail the
CRISPR-Cas9-mediated gene targeting strategy, validation methodologies including PCR
genotyping, Southern blotting, and Western blotting, as well as expected phenotypic outcomes
based on existing literature. All quantitative data are summarized in structured tables, and
experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Mouse beta-defensin 1 (Defrl), the murine ortholog of human beta-defensin 1 (hBD-1), is a
small cationic antimicrobial peptide primarily expressed in epithelial tissues.[1][2] Beyond its
direct microbicidal activity, emerging evidence suggests a role for Defrl as a chemoattractant
for adaptive immune cells, specifically CD4+ T-cells, through interaction with the chemokine
receptor CCR6.[3] To elucidate the in vivo functions of Defrl, the generation of a knockout
mouse model is a critical step. This model can be instrumental in studying susceptibility to
infections, the dynamics of immune cell trafficking, and the pathogenesis of inflammatory
conditions.
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Data Presentation
Table 1: Expected Phenotypic Summary of Defrl

Knockout Mice

Phenotypic _ Defrl KO
Parameter Wild-Type (WT) Reference
Category (Homozygous)
Significantly

Bacterial load in

Low /

higher incidence

Innate Immunity of [1]

bladder (CFU/mI)  Undetectable

Staphylococcus
species
Clearance of S. o
_ No significant
aureus from Effective ) )
) difference in [1][4]
airways clearance
clearance

(CFU/lung)

CDA4+ T-cell ) )

] o Chemotactic Abolished Inferred from
Adaptive migration _
] response chemotactic chemoattractant
Immunity towards Defrl )
) o observed response function

gradient (in vitro)
Immune cell _
S Potentially Inferred from
infiltration in Normal

o altered T-cell chemoattractant
response to infiltration pattern _

infiltration function

challenge

Viability and
General Health - Normal Normal [1][4]

Fertility

No overt No overt
Gross Phenotype [1][4]

abnormalities

abnormalities

Table 2: Materials for Defrl Knockout Mouse Generation
and Analysis
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Reagent/Material Supplier Catalogue Number
Cas9 Nuclease Integrated DNA Technologies 1081058
Custom sgRNA (Defrl
) Synthego Custom

targeting)
C57BL/6J Mice The Jackson Laboratory 000664
DNA Extraction Kit QIAGEN 69504
PCR Master Mix Thermo Fisher Scientific 4367659
Primers (Genotyping) Integrated DNA Technologies Custom
Agarose Bio-Rad 1613101
Restriction Enzymes (for ) )

New England Biolabs Various
Southern Blot)
Nylon Membrane (for Southern

Amersham RPN303B

Blot)

Anti-Defrl Antibody

Antibodies-Online

ABIN6975294

HRP-conjugated Secondary
Antibody

Cell Signaling Technology

7074

ECL Western Blotting
Substrate

Bio-Rad

1705061

Experimental Protocols
Generation of Defrl Knockout Mice using CRISPR-Cas9

This protocol outlines the generation of Defrl knockout mice by microinjecting CRISPR-Cas9

ribonucleoprotein (RNP) complexes into zygotes.

a. Design and Synthesis of single guide RNAs (sgRNAS)

o Target exon 2 of the murine Defrl gene (NCBI Gene ID: 13214).[2]
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Utilize a CRISPR design tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to design
two sgRNAs flanking a critical region of exon 2 to induce a genomic deletion.

Synthesize high-quality, chemically modified sgRNAs.
. Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes
Resuspend lyophilized sgRNAs in nuclease-free buffer to a final concentration of 100 uM.
Mix the two sgRNAs in equimolar amounts.
Combine the sgRNA mix with Cas9 nuclease at a 1.5:1 molar ratio (sSgRNA:Cas9).

Incubate the mixture at room temperature for 15 minutes to allow for RNP complex
formation.

Dilute the RNP complexes in microinjection buffer to the final working concentration.
. Zygote Microinjection

Harvest zygotes from superovulated C57BL/6J female mice.

Microinject the RNP complexes into the pronucleus of the fertilized eggs.

Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female
mice.

. Breeding and Identification of Founder Mice
Pups born from the recipient females are considered founder (FO) generation.
At 3 weeks of age, obtain tail biopsies for genomic DNA extraction.
Screen for the desired deletion in the Defrl gene using PCR genotyping (see Protocol 2).

Sequence the PCR products from potential founders to confirm the exact nature of the
deletion.
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» Breed founder mice with wild-type C57BL/6J mice to establish germline transmission and
generate F1 heterozygous mice.

PCR Genotyping of Defrl Knockout Mice

a. Genomic DNA Extraction
 Digest tail biopsies overnight at 56°C in a lysis buffer containing Proteinase K.

o Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's
instructions.

e Quantify the extracted DNA using a spectrophotometer.
b. PCR Amplification

» Design three primers: a forward primer upstream of the 5' sgRNA target site, a reverse
primer downstream of the 3' sgRNA target site, and a second reverse primer within the
deleted region.

o Set up two separate PCR reactions for each sample:

o Reaction 1 (WT and KO allele): Forward primer and the outer reverse primer. This will
amplify a larger band for the WT allele and a smaller band for the KO allele.

o Reaction 2 (WT allele specific): Forward primer and the internal reverse primer. This will
only amplify a product from the WT allele.

e PCR Reaction Mix:
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Component Volume (pl) Final Concentration
2x PCR Master Mix 12.5 1x

Forward Primer (10 uM) 1.0 0.4 uM

Reverse Primer (10 uM) 1.0 0.4 uM

Genomic DNA (50 ng/ul) 1.0 50 ng

Nuclease-free water 9.5 -

| Total Volume | 25.0 | |

¢ PCR Cycling Conditions:

Step Temperature (°C) Time Cycles

Initial Denaturation 95 3 min 1

Denaturation 95 30 sec \multirow{3{*{35}

Annealing 60 30 sec

Extension 72 1 min/kb

Final Extension 72 5 min 1
|Hold | 4] | 1|

c. Agarose Gel Electrophoresis
e Run the PCR products on a 1.5% agarose gel containing a DNA stain.

» Visualize the DNA bands under UV light to determine the genotype.

Southern Blot Analysis for Knockout Validation

a. Genomic DNA Digestion and Electrophoresis
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» Digest 10-15 pg of genomic DNA from WT, heterozygous, and homozygous KO mice with a
suitable restriction enzyme that cuts outside the targeted region.

» Separate the digested DNA on a 0.8% agarose gel.

b. DNA Transfer

o Depurinate, denature, and neutralize the gel.

o Transfer the DNA from the gel to a positively charged nylon membrane by capillary transfer.
e UV crosslink the DNA to the membrane.

c. Probe Labeling and Hybridization

o Design a DNA probe that binds to a region outside the deleted sequence.

o Label the probe with a non-radioactive system (e.g., DIG) or with 32P.

e Prehybridize the membrane and then hybridize with the labeled probe overnight at 42°C.
d. Detection

e Wash the membrane to remove unbound probe.

» Detect the probe signal using an appropriate detection system (e.g., chemiluminescence for
DIG probes, autoradiography for radioactive probes).

o The WT allele will show a band of a specific size, while the KO allele will show a smaller
band due to the deletion.

Western Blot for Defrl Protein Detection

a. Protein Extraction

» Homogenize tissues known to express Defrl (e.g., kidney, lung) in RIPA buffer with protease
inhibitors.

o Centrifuge the lysates to pellet cellular debris and collect the supernatant.
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Determine the protein concentration using a BCA assay.

. SDS-PAGE and Protein Transfer

Denature 20-30 ug of protein from each sample by boiling in Laemmli buffer.

Separate the proteins on a 15% SDS-polyacrylamide gel. The expected molecular weight of
mature mouse Defrl is approximately 4.1 kDa.[5]

Transfer the separated proteins to a PVDF membrane.

. Immunoblotting

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against Defrl overnight at 4°C.

Wash the membrane with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

. Detection

Apply an ECL substrate to the membrane.

Image the chemiluminescent signal using a digital imager.

A band at ~4.1 kDa should be present in WT samples and absent in KO samples.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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